molecular formula C10H15ClOSi B8620016 Chloro(4-ethoxyphenyl)dimethylsilane CAS No. 109627-43-2

Chloro(4-ethoxyphenyl)dimethylsilane

Cat. No. B8620016
M. Wt: 214.76 g/mol
InChI Key: BTXNFOCZGYQWBA-UHFFFAOYSA-N
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Patent
US05710102

Procedure details

A solution of p-bromophenetole (40.2 g, 0.2 mol) in tetrahydrofuran is added dropwise to a stirred mixture of magnesium turnings (4.86 g, 0.2 mol) in tetrahydrofuran under nitrogen. After the addition is complete, the reaction mixture is stirred at 60° C. for 45 minutes, cooled to room temperature and added dropwise to a solution of dichlorodimethylsilane (25.8 g, 0.2 mol) in tetrahydrofuran while maintaining the temperature below -60° C. The resultant reaction mixture is stirred at -65° C. for 15 minutes, stirred overnight at room temperature, diluted with hexanes, filtered through a pad of diatomaceous earth, concentrated in vacuo, diluted with additional hexanes and filtered through a second pad of diatomaceous earth. The resultant filtrate is concentrated in vacuo to obtain a brown liquid which is distilled to give the title product as a clear liquid (22.2 g, bp 81°-87° C./0.4 mm Hg).
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH3:10])=[CH:4][CH:3]=1.[Mg].[Cl:12][Si:13](Cl)([CH3:15])[CH3:14]>O1CCCC1>[Cl:12][Si:13]([CH3:15])([CH3:14])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH3:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
40.2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OCC
Name
Quantity
4.86 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
25.8 g
Type
reactant
Smiles
Cl[Si](C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 60° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below -60° C
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
STIRRING
Type
STIRRING
Details
is stirred at -65° C. for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with additional hexanes
FILTRATION
Type
FILTRATION
Details
filtered through a second pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The resultant filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a brown liquid which
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Cl[Si](C1=CC=C(C=C1)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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